

Spectroscopic Profile of 2-(3-Benzoylphenyl)propionitrile: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(3-benzoylphenyl)propionitrile**, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic characterization, experimental methodologies, and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **2-(3-benzoylphenyl)propionitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.81 - 7.78	m	2H	Aromatic H
7.74 - 7.72	m	1H	Aromatic H
7.64 - 7.61	m	1H	Aromatic H
7.53 - 7.47	m	5H	Aromatic H
3.99	q, J=7.2 Hz	1H	CH-CN
1.68	d, J=7.2 Hz	3H	СН₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Carbon Type
196.2	C=O (Ketone)
138.3	Aromatic C
137.4	Aromatic C
132.8	Aromatic CH
131.9	Aromatic CH
130.0	Aromatic CH
129.2	Aromatic CH
128.6	Aromatic CH
128.5	Aromatic CH
121.5	CN (Nitrile)
31.4	CH-CN
20.9	CH₃

Mass Spectrometry (MS)



Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
235	50.3	[M] ⁺ (Molecular Ion)
208	1.9	[M-HCN]+
181	8.0	[M-C ₃ H ₄ N] ⁺
158	32.0	[M-C ₆ H ₅] ⁺
130	6.3	[C ₉ H ₆ O] ⁺
105	100.0	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	25.3	[C ₆ H ₅] ⁺ (Phenyl cation)

Infrared (IR) Spectroscopy

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Medium	Aromatic C-H Stretch
2980	Medium	Aliphatic C-H Stretch
2240	Strong	C≡N Stretch (Nitrile)
1665	Strong	C=O Stretch (Aromatic Ketone)
1595, 1445	Medium-Strong	Aromatic C=C Stretch
700-800	Strong	Aromatic C-H Bend

Interpretation of Spectroscopic Data

The spectroscopic data presented above is consistent with the structure of **2-(3-benzoylphenyl)propionitrile**.



- ¹H NMR: The aromatic region (7.47-7.81 ppm) shows a complex multiplet pattern corresponding to the nine protons on the two phenyl rings. The quartet at 3.99 ppm and the doublet at 1.68 ppm are characteristic of an ethyl group fragment where the methine proton is coupled to the methyl protons.
- 13C NMR: The spectrum displays the expected number of carbon signals. The downfield signal at 196.2 ppm is characteristic of a ketone carbonyl carbon. The signal at 121.5 ppm is typical for a nitrile carbon. The remaining signals in the aromatic region (128.5-138.3 ppm) and the aliphatic region (20.9, 31.4 ppm) are consistent with the proposed structure.
- Mass Spectrometry: The molecular ion peak at m/z 235 confirms the molecular weight of the compound. The base peak at m/z 105 corresponds to the stable benzoyl cation, a common fragment for benzophenone derivatives. The peak at m/z 77 represents the phenyl cation.
 These fragmentation patterns are characteristic of the benzoylphenyl moiety.
- IR Spectroscopy: The strong absorption at 2240 cm⁻¹ is a clear indication of the nitrile (C≡N) functional group. The strong band at 1665 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of an aromatic ketone. The absorptions in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions are typical for aromatic C-H and C=C stretching vibrations, respectively.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of 2-(3-benzoylphenyl)propionitrile was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- The sample was gently agitated to ensure complete dissolution.

¹H and ¹³C NMR Acquisition:

Spectra were recorded on a 400 MHz NMR spectrometer.



- For ¹H NMR, standard acquisition parameters were used. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
- For ¹³C NMR, a proton-decoupled sequence was used to obtain singlets for all carbon atoms. Chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe.
- The sample was vaporized by heating, and the gaseous molecules were ionized using electron ionization (EI) at 70 eV.

Mass Analysis:

- The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z)
 by a quadrupole or magnetic sector mass analyzer.
- A detector recorded the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A few milligrams of 2-(3-benzoylphenyl)propionitrile were thoroughly ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

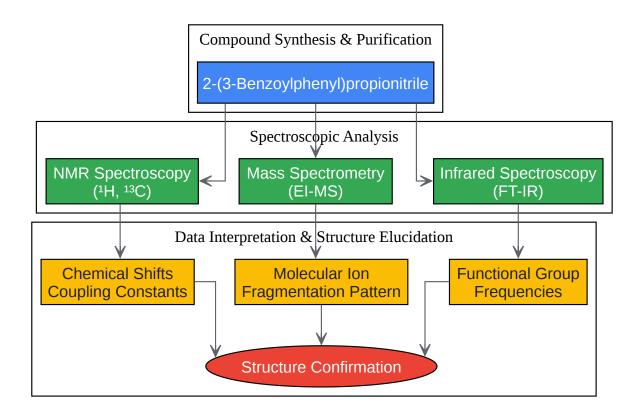
IR Spectrum Acquisition:

- The KBr pellet was placed in the sample holder of an FT-IR spectrometer.
- The spectrum was recorded over the range of 4000-400 cm⁻¹, and the background spectrum
 of a blank KBr pellet was automatically subtracted.



Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-(3-benzoylphenyl)propionitrile**.



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Caption: Workflow of Spectroscopic Analysis.

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